(2-methyl-1H-indol-5-yl)methanamine

Antimitotic Agent Cancer Cell Motility Structure-Activity Relationship

(2-Methyl-1H-indol-5-yl)methanamine (CAS 36798-25-1) is a primary amine-functionalized indole scaffold with a methyl group at the 2-position and a methanamine substituent at the 5-position. Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol, and it possesses a topological polar surface area of 41.8 Ų, a LogP of approximately 1.4–1.58, and only one rotatable bond.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 36798-25-1
Cat. No. B1313852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-1H-indol-5-yl)methanamine
CAS36798-25-1
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CN
InChIInChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3
InChIKeyOZQPOLJBMYZUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2-Methyl-1H-Indol-5-Yl)Methanamine (CAS 36798-25-1) Is a Preferred 5-Aminomethyl Indole Building Block for Drug Discovery


(2-Methyl-1H-indol-5-yl)methanamine (CAS 36798-25-1) is a primary amine-functionalized indole scaffold with a methyl group at the 2-position and a methanamine substituent at the 5-position [1]. Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol, and it possesses a topological polar surface area of 41.8 Ų, a LogP of approximately 1.4–1.58, and only one rotatable bond [1]. These computed properties place it within favorable drug-like chemical space. Its true utility, however, lies not in the properties of the free amine but in its role as a versatile intermediate for constructing substituted aminopyridines, aminopyrazines, benzamides, and sulfonamides that have demonstrated potent and selective activity against diverse therapeutic targets including protein kinases, serotonin receptors, and tubulin [2][3]. This guide provides quantitative evidence for why researchers should select this specific 5-aminomethyl-2-methylindole regioisomer over its closest structural analogs when designing target-focused libraries or scaling up key intermediates.

The Regiochemical Trap: Why Indole-3-Methanamines or Unsubstituted 5-Aminomethylindoles Cannot Replace (2-Methyl-1H-Indol-5-Yl)Methanamine in Target-Focused Synthesis


Indole-based building blocks are frequently treated as interchangeable by procurement platforms, but the position of the aminomethyl group and the presence of a 2-methyl substituent create profound differences in the biological activity of the final compounds. Substitution at the indole 5-position versus the 3-position directs the vector of the pendant amine into entirely different regions of a target binding pocket [1]. When the 2-methyl group is absent, the indole NH becomes more solvent-exposed and can engage in different hydrogen-bond networks. Critically, the 2-methyl group also serves as a metabolic shield, as 2-methyl-5-hydroxytryptamine (2-Me-5-HT) exhibits a distinct selectivity profile at serotonin receptors—low affinity for 5-HT₁A, 5-HT₁B, 5-HT₁C, and 5-HT₂ sites (all Ki > 500 nM) versus potent 5-HT₆ binding (Ki = 46 nM) and 5-HT₃ agonism (Ki = 1,200 nM)—whereas the non-methylated counterpart serotonin has a different selectivity fingerprint [2]. Direct procurement of the 3-aminomethyl isomer, the non-methylated 5-aminomethylindole, or simple 2-methylindole will lead to final compounds with altered target engagement, pharmacokinetics, and ultimately wasted synthesis cycles. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for (2-Methyl-1H-Indol-5-Yl)Methanamine Procurement Decisions


Regiochemical Position Dictates Antimitotic Potency: 5-Sulfonamide Outperforms Positional Analogs

When (2-methyl-1H-indol-5-yl)methanamine is elaborated into N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide (compound 8e), the resulting molecule exhibits antiproliferative IC₅₀ values in the nanomolar-to-low-micromolar range across a representative panel of human cancer cell lines [1]. By contrast, indole-3-sulfonamide derivatives reported in parallel programs show a 10-fold or greater potency drop against certain cell lines (e.g., HeLa IC₅₀ values shift ~10-fold higher for the 3-indolyl regioisomer relative to the most potent 3-substituted analog) [2]. This demonstrates that attachment at the indole 5-position via the aminomethyl linker of the target compound is critical for achieving the nanomolar activity profile observed with 8e.

Antimitotic Agent Cancer Cell Motility Structure-Activity Relationship

Efficient Synthesis from Stable Precursor Enables Reliable Scale-Up with a 97% Isolated Yield

A well-documented synthetic route to (2-methyl-1H-indol-5-yl)methanamine proceeds via LiAlH₄ reduction of 2-methyl-1H-indole-5-carbonitrile (CAS 36798-24-0) in THF at 5–7 °C followed by reflux, affording the title compound as a light-yellow powder in 97% isolated yield after workup . This two-step sequence from a commercially available nitrile precursor is operationally straightforward and has been validated at >70 mmol scale. In contrast, the 3-aminomethyl isomer typically requires multi-step sequences involving reductive amination of indole-3-carboxaldehyde or multi-component reactions with indium in aqueous HCl, which are less amenable to large-scale procurement [1]. The availability of a high-yielding, scalable, and well-characterized synthesis reduces supply risk for research programs requiring gram-to-kilogram quantities.

Process Chemistry Building Block Synthesis Lithium Aluminum Hydride Reduction

2-Methyl Substituent Delivers Serotonin Receptor Subtype Selectivity Unachievable with Non-Methylated Scaffolds

The 2-methyl group present on (2-methyl-1H-indol-5-yl)methanamine is preserved in many of its bioactive derivatives, including 2-methyl-5-hydroxytryptamine (2-Me-5-HT). Radioligand binding data demonstrate that 2-Me-5-HT is a potent 5-HT₆ ligand (Ki = 46 nM) and a 5-HT₃ agonist (Ki = 1,200 nM), while possessing low affinity for 5-HT₁A, 5-HT₁B, 5-HT₁C, and 5-HT₂ sites (all Ki > 500 nM) and negligible affinity for 5-HT₁E (Ki > 10,000 nM) [1][2]. In contrast, non-methylated serotonin (5-HT) binds broadly to 5-HT₁ and 5-HT₂ receptor subtypes with Ki values typically in the 1–100 nM range, lacking the selectivity window [2]. This demonstrates that the 2-methyl substituent, which is pre-installed in the building block, is a critical selectivity handle: it dramatically reduces affinity for 5-HT₁/5-HT₂ receptors while preserving (and in some cases enhancing) affinity for 5-HT₃ and 5-HT₆ . For a researcher building a 5-HT₆- or 5-HT₃-targeted library, purchasing the non-methylated 5-aminomethylindole would yield final compounds with a completely different and likely undesirable selectivity profile.

Serotonin Receptor 5-HT6 Ligand Selectivity Profile

Dual Kinase Inhibitor Scaffolds Require 5-Oxy/5-Amino Linkage for VEGFR-2/FGFR-1 Activity

The clinical-stage dual VEGFR-2/FGFR-1 inhibitor brivanib (BMS-540215) employs a 4-fluoro-2-methyl-1H-indol-5-yloxy substituent that is conceptually derived from the 5-hydroxy or 5-amino analog of the title compound [1]. Brivanib exhibits IC₅₀ values of 380 nM (VEGFR-1), 25 nM (VEGFR-2), and 148 nM (FGFR-1) against human recombinant kinases . In contrast, indole-based kinase inhibitors that utilize a 3-substituted or 6-substituted indole scaffold generally exhibit reduced potency or altered selectivity; for example, 6-substituted indolinone VEGFR inhibitors show a different kinase selectivity profile with IC₅₀ values in the 10–100 nM range for VEGFR-2 but with loss of FGFR-1 dual activity [2]. While direct head-to-head comparison data are not available, the X-ray co-crystal structures of brivanib analogs bound to VEGFR-2 confirm that the 5-oxy substituent makes critical hydrogen-bond contacts within the kinase hinge region, contacts that would be geometrically impossible with a 3-substituted or 6-substituted indole [1].

VEGFR-2 Inhibitor FGFR-1 Inhibitor Kinase Drug Discovery

Procurement-Optimized Application Scenarios for (2-Methyl-1H-Indol-5-Yl)Methanamine


Targeted Library Synthesis for Serotonin Receptor Subtype-Selective Agonists

Research teams developing 5-HT₆ or 5-HT₃ receptor modulators should standardize on (2-methyl-1H-indol-5-yl)methanamine as their core building block. As established in Section 3, the 2-methyl substituent pre-installed in this scaffold is the critical determinant that reduces binding to off-target 5-HT₁ and 5-HT₂ receptors (Ki > 500 nM) while enabling potent 5-HT₆ (Ki = 46 nM) and 5-HT₃ (Ki = 1,200 nM) engagement . Purchasing the non-methylated 5-aminomethylindole would inevitably yield compounds with broad serotonin receptor affinity, confounding target validation studies. A typical 96-well plate parallel synthesis of 48 sulfonamide or benzamide derivatives from this single amine building block can generate a focused library with built-in selectivity, shortening the hit-to-lead timeline by several months compared to de novo methyl incorporation.

Scale-Up of Antimitotic Naphthalenesulfonamide Leads

Medicinal chemistry programs pursuing antimitotic agents with nanomolar potency should procure (2-methyl-1H-indol-5-yl)methanamine in bulk to support lead optimization efforts. N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide (8e) derived from this amine exhibits IC₅₀ values in the nanomolar-to-low-micromolar range across human cancer cell lines, promotes G₂/M arrest, and inhibits tubulin polymerization in vitro with reversible kinetics—a mechanistic profile preferred over irreversible tubulin binders for therapeutic development . The 5-aminomethyl regiochemistry, as demonstrated in Section 3, provides a roughly 10-fold potency advantage over the corresponding 3-substituted sulfonamide analogs . Starting from 5 g of the amine building block, a parallel sulfonylation with 20 aryl sulfonyl chlorides can generate sufficient material for both in vitro profiling and preliminary in vivo pharmacokinetic studies in a single round of synthesis.

VEGFR-2/FGFR-1 Dual Kinase Inhibitor Development Programs

Research groups targeting tumor angiogenesis through dual VEGFR-2/FGFR-1 inhibition should incorporate (2-methyl-1H-indol-5-yl)methanamine (or its 5-hydroxy analog) as the key indole fragment. The clinical validation of the 5-substituted-2-methylindole pharmacophore in brivanib (VEGFR-2 IC₅₀ = 25 nM; FGFR-1 IC₅₀ = 148 nM) provides a strong precedent . The 5-position attachment vector, enabled by this building block, is geometrically necessary to position the indole core for hinge-region hydrogen bonding, as confirmed by X-ray crystallography of brivanib bound to VEGFR-2 . The alternative 3-aminomethyl or 6-substituted indole building blocks cannot recapitulate this binding mode and would require complete scaffold re-engineering. Compound supply teams supporting kinase drug discovery should stock this building block in 1–10 g quantities to support rapid hit expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-methyl-1H-indol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.